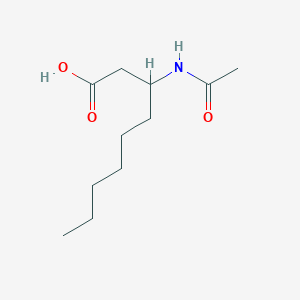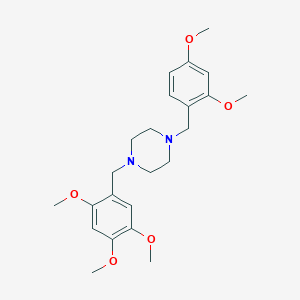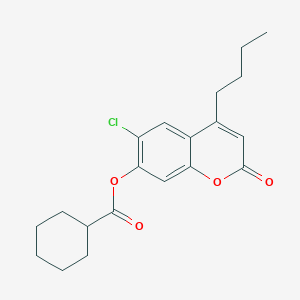![molecular formula C17H24N2O4S B5231880 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance (MDR). In
作用机制
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine exerts its pharmacological effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that functions as an efflux pump for a wide range of chemotherapeutic drugs. P-glycoprotein is overexpressed in MDR cancer cells, allowing them to pump out chemotherapeutic drugs and reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy and improve treatment outcomes.
Biochemical and Physiological Effects
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-glycoprotein, it has been shown to modulate the activity of a number of other transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). It has also been shown to have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in the treatment of cancer.
实验室实验的优点和局限性
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has a number of advantages and limitations for lab experiments. One advantage is its ability to sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes. However, it can also have off-target effects on other transporters, potentially leading to unwanted side effects. Additionally, its low solubility in water can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for the study of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of P-glycoprotein, potentially improving the efficacy and reducing the side effects of this class of drugs. Another area of interest is the development of combination therapies that target multiple transporters, potentially overcoming the problem of MDR in cancer treatment. Finally, there is interest in exploring the potential of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine as a therapeutic agent in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
合成方法
The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine involves the reaction of 4-methylmorpholine with piperidine-4-carbonyl chloride followed by the reaction of the resulting intermediate with 3-(4-sulfonylphenyl)propanoic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance. MDR is a major challenge in cancer treatment, as it allows cancer cells to become resistant to multiple chemotherapeutic drugs, leading to treatment failure. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of P-glycoprotein, a protein that is overexpressed in MDR cancer cells and is responsible for pumping chemotherapeutic drugs out of the cells, thereby reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-7-18(8-6-14)17(20)15-3-2-4-16(13-15)24(21,22)19-9-11-23-12-10-19/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDOHRSGKLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)


![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)



![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)